4-Amino-1,3-dimethyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
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Overview
Description
4-Amino-1,3-dimethyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a heterocyclic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,3-dimethyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-aminobenzophenone in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,3-dimethyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced pyrazoloquinoline derivatives.
Substitution: Substituted pyrazoloquinoline derivatives.
Scientific Research Applications
4-Amino-1,3-dimethyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-1,3-dimethyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, including signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Shares a similar pyrazole ring structure but differs in the fused ring system.
1H-Pyrazolo[3,4-d]pyrimidine: Another related compound with a different fused ring system.
Quinoline derivatives: Compounds with a quinoline ring but lacking the pyrazole fusion.
Uniqueness
4-Amino-1,3-dimethyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is unique due to its specific fusion of the pyrazole and quinoline rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N4O |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-amino-1,3-dimethyl-7-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C18H18N4O/c1-10-15-17(19)16-13(20-18(15)22(2)21-10)8-12(9-14(16)23)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H2,19,20) |
InChI Key |
WLNVMTVQNOHGHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=C(C(=O)CC(C3)C4=CC=CC=C4)C(=C12)N)C |
Origin of Product |
United States |
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